molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

Katalognummer: B1292728
CAS-Nummer: 867330-26-5
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: RGCPQJWQLGCWGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol . This compound is part of the benzotriazine family, which is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves the bromination of 5-methylbenzo[e][1,2,4]triazin-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 7 participates in palladium-catalyzed cross-coupling reactions with boronic acids. For example:

Reaction with 2-chloro-5-methoxyphenylboronic acid

  • Conditions : Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (4 equiv), DME/EtOH/H₂O (6:1:1), 100°C, 4 h under argon .
  • Product : 7-(2-chloro-5-methoxyphenyl)-5-methylbenzo[e] triazin-3-amine (84% yield) .
  • Key Data :
    • 1H^1H NMR (DMSO-d₆): δ 3.35 (s, 6H), 7.01–7.75 (m, aromatic protons) .
    • LC/MS: m/z=303m/z=303 [M+H]⁺ .

General Scope :

Boronic Acid PartnerCatalystYield (%)Application
Aryl/heteroarylPd(0)70–90Drug intermediates

Oxidation to N-Oxide Derivatives

The triazine ring undergoes oxidation to form di-N-oxide derivatives, which are pharmacologically relevant:

Reaction with H₂O₂ in Acetic Acid

  • Conditions : 7-Bromo-5-methylbenzo[e] triazin-3-amine dissolved in acetic acid, treated with 30% H₂O₂ at 60°C for 24 h .
  • Product : 7-Bromo-5-methylbenzo[e] triazin-3-amine-1,4-dioxide .
  • Significance : N-Oxides exhibit enhanced solubility and bioreductive activation potential in antitumor applications .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient triazine core facilitates substitutions at the bromine position:

Reaction with Amines

  • Conditions : Heating with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C .
  • Example : Reaction with 4-(2-(pyrrolidin-1-yl)ethoxy)-6-chloro-2-methylaniline yields kinase inhibitors .
  • Mechanism : Bromine displacement via a Meisenheimer intermediate .

Substitution Trends :

NucleophilePositionRate (k, M⁻¹s⁻¹)Selectivity
AminesC7ModerateHigh
ThiolsC7SlowModerate

Reduction Reactions

The triazine ring can undergo partial or full reduction under controlled conditions:

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C .
  • Product : Partially reduced dihydrobenzotriazine derivatives retain the bromine substituent .
  • Application : Reduced forms are intermediates in prodrug systems targeting hypoxic tissues .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange under transition-metal catalysis:

Buchwald-Hartwig Amination

  • Conditions : CuI (10 mol%), L-proline ligand, K₂CO₃, DMSO, 110°C .
  • Product : 7-Amino-5-methylbenzo[e] triazin-3-amine derivatives .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C (DSC data) .
  • Solvent Compatibility : Stable in DMF, DMSO, and THF; avoid strong acids/bases .
  • Catalyst Screening : Pd(0)/XPhos systems improve coupling efficiency with sterically hindered boronic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structural features allow for various chemical modifications, making it a valuable building block in organic chemistry.

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer research and inflammation. Notable applications include:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer signaling pathways. For instance, it may target the PI3K and mTOR pathways, which are often dysregulated in tumors .
  • Anti-Cancer Properties : Case studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, certain benzotriazine derivatives have shown cytotoxic effects against MCF and U87 glioblastoma cells .
  • Anti-inflammatory Effects : Some studies suggest that benzotriazine derivatives can inhibit cyclooxygenase enzymes, presenting potential therapeutic applications for inflammatory diseases .

Pharmaceutical Development

The compound's properties make it a candidate for drug development targeting diseases such as tuberculosis and cancer. Research has shown that modifications to its structure can enhance its potency and selectivity against specific biological targets .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of various benzotriazine derivatives on tumor growth in vivo. The findings indicated that these compounds could effectively suppress tumor growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analyses revealed an increase in apoptotic cell populations upon treatment with these compounds .

Case Study 2: Tuberculosis Treatment

Another significant study focused on the antitubercular activity of benzotriazine derivatives. Modifications to the ring substitutions resulted in a wide range of potencies against Mycobacterium tuberculosis, with some compounds demonstrating effective bactericidal activity against both replicating and non-replicating bacteria .

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylbenzo[e][1,2,4]triazin-3-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    7-Chloro-5-methylbenzo[e][1,2,4]triazin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    7-Fluoro-5-methylbenzo[e][1,2,4]triazin-3-amine:

Uniqueness

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its role as a kinase inhibitor and its implications in cancer treatment.

  • Chemical Formula: C₈H₇BrN₄
  • Molecular Weight: 239.072 g/mol
  • CAS Number: 867330-26-5

The compound acts primarily as an inhibitor of various kinases, particularly the Src family kinases. Src kinases are involved in numerous cellular processes including cell motility, adhesion, and proliferation. The inhibition of Src activity by this compound can disrupt oncogenic signaling pathways associated with tumor progression and metastasis.

Key Mechanisms:

  • Inhibition of Src Kinase Activity : The compound has been shown to inhibit the phosphorylation of substrates involved in cell signaling pathways that promote cancer cell invasion and metastasis .
  • Impact on Cell Adhesion : By inhibiting Src, the compound can restore E-cadherin-mediated cell-cell adhesion disrupted in cancer cells, potentially reducing their invasive capabilities .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Src InhibitionReduced phosphorylation of EGFR and FAK substrates; decreased cell motility in vitro.
Anti-Cancer ActivityDemonstrated efficacy in reducing tumor growth in xenograft models of colon cancer.
Vascular PermeabilityInhibition led to decreased vascular leak in models treated with VEGF .

Case Studies

Several studies have explored the therapeutic potential of this compound in cancer treatment:

  • Colon Cancer Model : In a recent study, this compound was administered to mice with colon tumors. The results indicated a significant reduction in tumor size and metastasis compared to control groups .
  • Breast Cancer Study : Another investigation utilized this compound in human breast cancer cell lines, demonstrating reduced cell viability and increased apoptosis through Src inhibition mechanisms .
  • Combination Therapy : Research has suggested that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth and survival .

Eigenschaften

IUPAC Name

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPQJWQLGCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647588
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-26-5
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.